![molecular formula C18H16ClN5S B8362965 9-(2-Chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene](/img/structure/B8362965.png)
9-(2-Chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(2-Chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[87002,6011,16]heptadeca-1(10),3,5,8,11(16)-pentaene is a complex organic compound with a unique structure that incorporates multiple functional groups, including a chlorophenyl group, a thia-azulene core, and an ethaniminomethano bridge
准备方法
The synthesis of 9-(2-Chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the thia-azulene core: This step involves the cyclization of a suitable precursor to form the thia-azulene ring system.
Introduction of the chlorophenyl group: This can be achieved through a substitution reaction using a chlorophenyl halide.
Formation of the ethaniminomethano bridge: This step involves the reaction of the intermediate with an appropriate amine to form the ethaniminomethano bridge.
Methylation: The final step involves the methylation of the nitrogen atom to obtain the desired compound.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs.
化学反应分析
9-(2-Chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Addition: The double bonds in the thia-azulene core can participate in addition reactions with electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
9-(2-Chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structure of this compound makes it a potential candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: This compound can be used as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of 9-(2-Chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
9-(2-Chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but differ in the substituents on the thia-azulene core or the chlorophenyl group.
Other thia-azulene derivatives: These compounds share the thia-azulene core but have different functional groups attached.
Other heterocyclic compounds: Compounds with different heterocyclic cores but similar functional groups can also be compared.
The uniqueness of 9-(2-Chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[87002,6
属性
分子式 |
C18H16ClN5S |
|---|---|
分子量 |
369.9 g/mol |
IUPAC 名称 |
9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene |
InChI |
InChI=1S/C18H16ClN5S/c1-10-22-23-15-9-21-17(11-4-2-3-5-13(11)19)16-12-6-7-20-8-14(12)25-18(16)24(10)15/h2-5,20H,6-9H2,1H3 |
InChI 键 |
SJNARVSETMLZKD-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=C2N1C3=C(C4=C(S3)CNCC4)C(=NC2)C5=CC=CC=C5Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


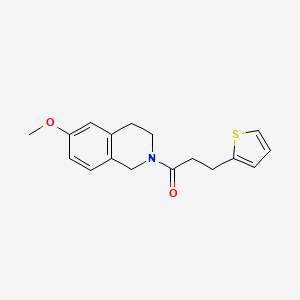
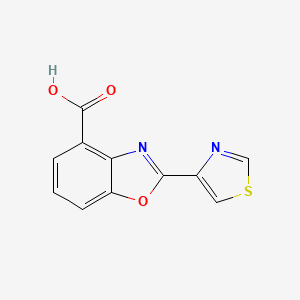
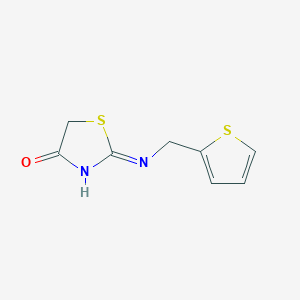
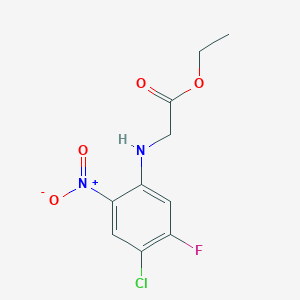
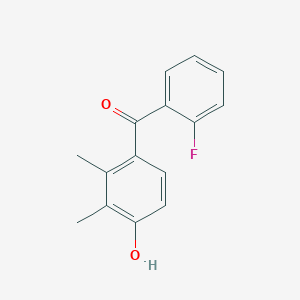
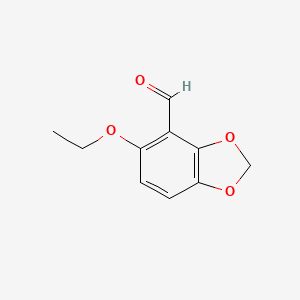
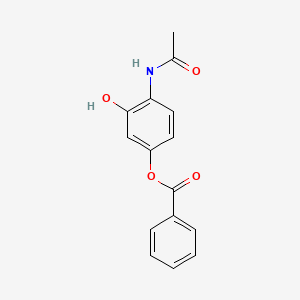
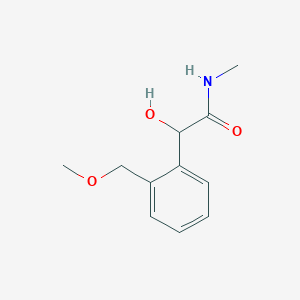
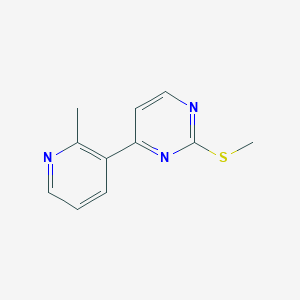
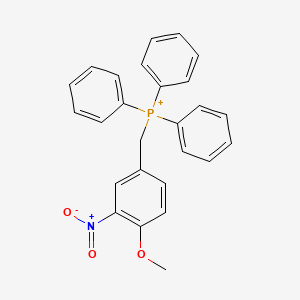
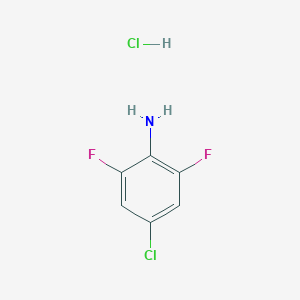
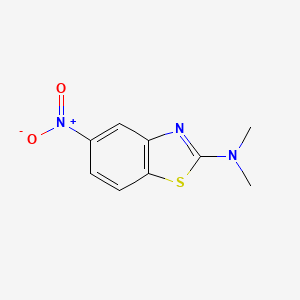

![2-(2-Fluorophenyl)oxazolo[4,5-b]pyridine 4-oxide](/img/structure/B8362956.png)
